molecular formula C12H12FN3O3S B2433466 1-(4-fluorophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide CAS No. 2310039-28-0

1-(4-fluorophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide

Cat. No.: B2433466
CAS No.: 2310039-28-0
M. Wt: 297.3
InChI Key: FDFJKTFIZBDCGB-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a fluorophenyl group, a methoxypyrimidinyl moiety, and a methanesulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

  • Formation of the Fluorophenyl Intermediate:

      Starting Material: 4-fluoroaniline

      Reaction: Nitration followed by reduction to yield 4-fluoroaniline.

      Conditions: Nitration with nitric acid and sulfuric acid, followed by reduction using hydrogen gas and a palladium catalyst.

  • Synthesis of the Methoxypyrimidinyl Intermediate:

      Starting Material: 2-chloropyrimidine

      Reaction: Methoxylation to introduce the methoxy group.

      Conditions: Reaction with sodium methoxide in methanol.

  • Coupling Reaction:

      Starting Materials: 4-fluoroaniline and 2-methoxypyrimidine

      Reaction: Coupling via a sulfonamide bond formation.

      Conditions: Use of a sulfonyl chloride derivative and a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(4-fluorophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methanesulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group (if present in intermediates) can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-fluorophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biology: Used in studies involving enzyme inhibition and protein-ligand interactions.

    Industrial Chemistry: Employed as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism by which 1-(4-fluorophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide exerts its effects is largely dependent on its interaction with biological targets. It may act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking substrate access. The methanesulfonamide group is often crucial for binding affinity and specificity.

Molecular Targets and Pathways:

    Enzymes: Potential targets include kinases, proteases, and other enzymes involved in metabolic pathways.

    Pathways: It may influence signaling pathways by modulating enzyme activity, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

  • 1-(4-chlorophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide
  • 1-(4-bromophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide
  • 1-(4-methylphenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide

Comparison:

  • Uniqueness: The presence of the fluorine atom in 1-(4-fluorophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide can significantly alter its electronic properties and reactivity compared to its chloro, bromo, and methyl analogs. This can lead to differences in binding affinity, selectivity, and overall biological activity.
  • Reactivity: Fluorine’s high electronegativity and small size can influence the compound’s stability and its interactions with biological targets, making it potentially more effective in certain applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-(4-fluorophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O3S/c1-19-12-14-6-11(7-15-12)16-20(17,18)8-9-2-4-10(13)5-3-9/h2-7,16H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDFJKTFIZBDCGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)NS(=O)(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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